3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine
Overview
Description
3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine, also known as MPDP or MPDPH, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized in recent years and has been the subject of numerous studies investigating its properties and potential uses.
Mechanism of Action
The exact mechanism of action of 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This means that it binds to and activates these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine in lab experiments is that it has a high affinity for sigma-1 receptors, which makes it a useful tool for studying these receptors and their functions. However, one limitation is that its effects may be influenced by factors such as dosage and route of administration, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research involving 3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective properties. Another area of interest is its potential use as an anxiolytic or antidepressant, as it has been shown to have these effects in animal studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on sigma-1 receptors.
Scientific Research Applications
3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation.
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-2,4-diphenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-27-19-12-14-20(15-13-19)28-16-21-22(17-8-4-2-5-9-17)23(24)26(25-21)18-10-6-3-7-11-18/h2-15H,16,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKNBTNQFXRTTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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